molecular formula C10H11ClO3 B11721285 2-(2-Chlorophenyl)-2-ethoxyacetic Acid

2-(2-Chlorophenyl)-2-ethoxyacetic Acid

Cat. No.: B11721285
M. Wt: 214.64 g/mol
InChI Key: NPDOXLWKFOPESV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-ethoxyacetic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the ortho position and an ethoxy group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-ethoxyacetic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-ethoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-2-ethoxyacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-ethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Chloromandelic acid
  • 2-Chlorophenethylamine
  • 2,4-Dichlorophenylacetic acid

Uniqueness

2-(2-Chlorophenyl)-2-ethoxyacetic acid is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-ethoxyacetic acid

InChI

InChI=1S/C10H11ClO3/c1-2-14-9(10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

NPDOXLWKFOPESV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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